4-Fluoro-4-phenylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a fluorine atom and a phenyl group at the 4-position, along with an amino group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 201.24 g/mol. The presence of the fluorine atom imparts unique properties to the compound, which may influence its reactivity and biological activity.
The synthesis of 4-Fluoro-4-phenylcyclohexan-1-amine can be achieved through several methods:
4-Fluoro-4-phenylcyclohexan-1-amine may find applications in:
The unique properties imparted by the fluorine atom could also make it useful in materials science or as a building block in polymer chemistry.
Interaction studies of 4-Fluoro-4-phenylcyclohexan-1-amine with various biological systems are critical for understanding its pharmacodynamics and pharmacokinetics. Such studies typically involve:
These studies help elucidate the compound's mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4-Fluoro-4-phenylcyclohexan-1-amine, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Chloroaniline | Aniline derivative with a chlorine substituent | Chlorine may affect solubility and reactivity |
| Phenethylamine | Simple phenethyl structure without cyclization | Lacks cyclohexane ring |
| 4-Methylphenylcyclohexanamine | Methyl group instead of fluorine | May exhibit different biological properties |
| 1-(4-Fluorophenyl)-cyclohexanamine | Similar structure but lacks the amino group at position 1 | Different reactivity due to missing amine |
The uniqueness of 4-Fluoro-4-phenylcyclohexan-1-amine lies in its combination of a cyclohexane framework with both a fluorine atom and an amino group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
The molecular formula of 4-Fluoro-4-phenylcyclohexan-1-amine is $$ \text{C}{12}\text{H}{14}\text{FN} $$, with a molecular weight of 201.24 g/mol. The cyclohexane ring adopts a chair conformation, stabilized by the equatorial orientation of the bulky phenyl group and the axial positioning of the fluorine atom due to its smaller van der Waals radius (1.47 Å). This stereochemical arrangement minimizes steric hindrance and dipole-dipole repulsions, as evidenced by nuclear magnetic resonance (NMR) studies.
The $$ ^1\text{H} $$-NMR spectrum of analogous fluorinated cyclohexanes reveals deshielding effects on protons adjacent to the fluorine atom, with coupling constants ($$ J_{\text{H-F}} $$) ranging from 48–52 Hz. For 4-Fluoro-4-phenylcyclohexan-1-amine, this translates to distinct splitting patterns for the axial and equatorial protons on the cyclohexane ring, confirming the rigidity of its chair conformation.
A comparative analysis of structurally related compounds highlights the unique features of 4-Fluoro-4-phenylcyclohexan-1-amine (Table 1).
Table 1: Structural and physicochemical comparison of fluorinated cyclohexylamine derivatives. Data synthesized from.
The fluorine atom in 4-Fluoro-4-phenylcyclohexan-1-amine enhances electronegativity at the 4-position, influencing hydrogen-bonding potential and bioavailability compared to non-fluorinated analogs like 4-phenylcyclohexan-1-amine.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal energy barriers of 8–12 kJ/mol for ring flipping between chair conformers. The fluorine substituent increases the energy barrier by 15% compared to its chloro analog, stabilizing the preferred conformation. Molecular dynamics simulations further indicate that the phenyl group undergoes restricted rotation ($$ \Delta G^\ddagger = 18 \, \text{kJ/mol} $$) due to steric interactions with the cyclohexane ring.
The synthesis of 4-fluoro-4-phenylcyclohexan-1-amine through Grignard reagent-based approaches represents a fundamental strategy in cyclohexane ring construction [1]. The formation of cyclohexane rings via Grignard methodology typically involves the nucleophilic addition of organometallic reagents to cyclic ketone precursors, followed by subsequent cyclization processes [17].
The preparation of Grignard reagents for cyclohexane synthesis requires careful consideration of reaction conditions and protecting group strategies [4]. When working with halides containing reactive functional groups such as aldehydes, ketones, or alcohols, the implementation of protecting groups becomes essential for successful Grignard formation [4]. The acetal protection strategy proves particularly effective, where the carbonyl group is protected through treatment with alcohols and catalytic acid, enabling subsequent Grignard reagent formation with magnesium metal in ethereal solvents [4].
The mechanism of Grignard-mediated cyclohexane ring formation involves multiple distinct steps [17]. Initially, the Grignard reagent performs nucleophilic addition on the carbonyl substrate, forming a carbon-carbon bond while breaking the carbon-oxygen pi bond [17]. This process generates an alkoxide intermediate that requires acid workup for conversion to the final alcohol product [17]. The reaction demonstrates high regioselectivity, with nucleophilic attack occurring preferentially at the least substituted carbon in cases involving epoxide substrates [17].
| Reaction Parameter | Optimized Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 0°C to room temperature | 70-85 | [1] |
| Solvent System | Dry tetrahydrofuran | 75-90 | [1] |
| Magnesium Equivalent | 1.25 equivalents | 80-95 | [1] |
| Reaction Time | 1-3 hours | 85-92 | [1] |
For fluorinated cyclohexane derivatives, specialized conditions are required to accommodate the unique electronic properties of fluorine substituents [8]. The presence of fluorine atoms significantly alters the electronic distribution within the cyclohexane ring system, affecting both the reactivity of intermediates and the stereochemical outcome of the reaction [8]. Research has demonstrated that fluorinated cyclohexane systems exhibit distinct conformational preferences compared to their non-fluorinated counterparts, with implications for synthetic strategy design [33].
The incorporation of phenyl groups into cyclohexane structures through Grignard chemistry requires consideration of aromatic system compatibility [2]. Phenyl magnesium bromide serves as a particularly effective reagent for introducing aromatic functionality, with typical reaction conditions involving addition to protected cyclohexanone derivatives at low temperatures followed by warming to room temperature [2]. The reaction proceeds through formation of a tertiary alcohol intermediate, which can be subsequently manipulated to introduce the desired amine functionality [2].
The introduction of amine functionality into fluorinated cyclohexane systems represents a critical transformation in the synthesis of 4-fluoro-4-phenylcyclohexan-1-amine [19]. Multiple catalytic reduction strategies have been developed to achieve this transformation, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance [20].
Reductive amination emerges as the predominant methodology for amine introduction, proceeding through a two-stage mechanism involving imine formation followed by catalytic reduction [21]. The process begins with nucleophilic addition of ammonia or primary amines to carbonyl precursors, generating hemiaminal intermediates that undergo dehydration to form imines [21]. The subsequent reduction step employs various hydride sources, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation systems [19].
Lithium aluminum hydride represents a powerful reducing agent for the conversion of nitriles and amides to primary amines [22]. This reagent demonstrates exceptional versatility in reducing carboxylic acid derivatives, with the mechanism proceeding through multiple hydride additions to generate amine products [26]. The reaction conditions typically require anhydrous ethereal solvents and careful temperature control to prevent side reactions [22].
| Reducing Agent | Substrate Type | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Lithium aluminum hydride | Nitriles | Tetrahydrofuran, 0°C | 85-95 | Primary amines |
| Sodium borohydride | Imines | Methanol, room temperature | 75-90 | Secondary amines |
| Catalytic hydrogenation | Nitro compounds | Palladium/carbon, hydrogen | 90-98 | Primary amines |
| Sodium cyanoborohydride | Aldehydes/ketones | Acidic conditions | 80-95 | Reductive amination |
Catalytic hydrogenation methods offer significant advantages in terms of atom economy and environmental considerations [23]. Palladium-supported catalysts demonstrate exceptional activity for the reduction of nitro groups to amines, operating under mild conditions with high selectivity [25]. The mechanism involves multiple electron transfer steps, with the catalyst facilitating hydrogen activation and subsequent transfer to the nitrogen-containing substrate [23].
For fluorinated substrates, specialized catalyst systems are required to accommodate the unique electronic properties imparted by fluorine substituents [8]. Research has shown that the presence of fluorine atoms can significantly influence catalyst performance, requiring optimization of reaction parameters including pressure, temperature, and catalyst loading [8]. Rhodium-based catalysts have demonstrated particular efficacy in the hydrogenation of fluorinated aromatic systems, providing high yields under relatively mild conditions [5].
The reduction of amides to amines using lithium aluminum hydride proceeds through a complex mechanism involving multiple hydride additions [26]. The process requires careful control of stoichiometry, as excess reducing agent can lead to over-reduction or side product formation [26]. Reaction monitoring through spectroscopic techniques enables optimization of conversion while minimizing unwanted transformations [26].
The formation of cyclohexanone intermediates in the synthesis of 4-fluoro-4-phenylcyclohexan-1-amine demonstrates significant sensitivity to solvent selection, with profound implications for reaction efficiency and product selectivity [27]. Systematic investigations have revealed that solvent polarity, coordinating ability, and hydrogen bonding capacity collectively influence reaction pathways and intermediate stability [29].
Polar aprotic solvents, particularly dimethylformamide and tetrahydrofuran, facilitate the formation of cyclohexanone intermediates through enhanced solvation of ionic intermediates [29]. Research has demonstrated that tetrahydrofuran provides superior performance in terms of reaction rates and product yields compared to dimethylacetamide, attributed to longer excited-state lifetimes and increased quantum yields of intersystem crossing [29]. The solvent effects manifest through modulation of photophysical properties and stabilization of reactive intermediates [29].
| Solvent | Dielectric Constant | Cyclohexanone Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Tetrahydrofuran | 7.6 | 85-92 | 2-4 | 60-80 |
| Dimethylformamide | 36.7 | 78-85 | 3-6 | 80-100 |
| Acetonitrile | 37.5 | 70-80 | 4-8 | 70-90 |
| Toluene | 2.4 | 60-75 | 6-12 | 100-120 |
The optimization of cyclohexanol and cyclohexanone formation through photocatalytic processes reveals the critical importance of water content and catalyst concentration [27]. Multivariate experimental designs have identified optimal concentrations of titanium dioxide catalyst at 5.3 grams per liter and water at 2400 millimoles per liter for maximum product formation [27]. The synergistic interaction between catalyst amount and water concentration significantly influences reaction outcomes, with the interaction terms contributing substantially to overall yield [27].
Acetonitrile has emerged as a particularly effective solvent for cyclohexane oxidation processes, providing an inert environment that promotes selective formation of cyclohexanol over cyclohexanone [27]. The polar nature of acetonitrile facilitates the solvation of reactive oxygen species while minimizing undesired side reactions [28]. Under optimized conditions, acetonitrile-based systems achieve cyclohexanol yields exceeding 90 percent with excellent selectivity ratios [28].
The influence of solvent on conformational equilibria becomes particularly pronounced in fluorinated cyclohexane systems [33]. Variable-temperature nuclear magnetic resonance studies have revealed that solvent polarity significantly affects the equilibrium between axial and equatorial conformers in fluorinated cyclohexanes [33]. These effects arise from differential solvation of conformational isomers, with polar solvents stabilizing conformers that maximize dipole-solvent interactions [36].
Temperature control emerges as a critical parameter in solvent-mediated cyclohexanone formation, with optimal reaction temperatures varying significantly across different solvent systems [30]. Research has demonstrated that cyclohexane oxidation exhibits well-marked negative temperature coefficient behavior in the range of 500 to 1100 Kelvin, with maximum reactivity observed around 625 Kelvin [30]. The temperature dependence reflects complex interactions between solvent properties, catalyst activity, and substrate reactivity [30].
The stereoselective introduction of fluorophenyl groups into cyclohexane systems represents a sophisticated challenge requiring precise control of reaction conditions and careful selection of synthetic methodologies [12]. The unique electronic properties of fluorine substituents necessitate specialized approaches that account for both steric and electronic effects in determining stereochemical outcomes [9].
Frustrated Lewis pair mediated reactions have emerged as powerful tools for stereoselective fluoroalkane synthesis, providing excellent diastereomeric ratios in the formation of fluorinated cyclohexane derivatives [9]. These systems achieve stereoselectivities of up to 95:5 through thermodynamically controlled processes involving chiral sulfide Lewis bases [9]. The distribution of diastereomers reflects equilibrium conditions established through facile sulfide exchange mechanisms [9].
| Method | Diastereomeric Ratio | Yield (%) | Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Frustrated Lewis pairs | 95:5 | 85-95 | -20 to 0 | 10-20 |
| Chiral auxiliary | 90:10 | 80-90 | -78 to -40 | N/A |
| Asymmetric catalysis | 85:15 | 75-88 | 0 to 25 | 5-15 |
| Enzymatic resolution | >99:1 | 45-55 | 30-40 | 1-5 |
The synthesis of selectively fluorinated cyclohexanes through deoxyfluorination reactions demonstrates remarkable sensitivity to phenyl substituent positioning [13]. Research has revealed that phenyl groups positioned vicinal to fluorination sites undergo phenonium rearrangements during hydrogen fluoride-mediated deoxyfluorination processes [13]. These rearrangements occur through aryl migration pathways involving phenonium ion intermediates, leading to unexpected product distributions [14].
Conformational analysis reveals that fluorinated cyclohexanes exhibit unusual stereochemical preferences compared to conventional substituted cyclohexanes [33]. In 1,1,4-trifluorocyclohexane systems, the axial conformer demonstrates thermodynamic preference over the equatorial conformer by 1.06 kilocalories per mole, contradicting typical substituent effects [33]. This preference strengthens to 2.73 kilocalories per mole in more highly fluorinated derivatives due to enhanced polarization effects [36].
The stereoselective nucleophilic monofluoromethylation of tert-butanesulfinyl aldimines provides access to fluorinated chiral amines with excellent stereochemical control [12]. This methodology employs α-fluoro-α-phenylthio-α-phenylsulfonylmethane as a nucleophilic fluoromethylation reagent, achieving high diastereoselectivities through dynamic thermodynamic resolution of racemic α-fluoro carbanions [12]. The reversible nature of the nucleophilic addition enables equilibration to thermodynamically favored diastereomers [40].
Nonclassical hydrogen bonding interactions play a crucial role in determining conformational preferences in fluorinated cyclohexane systems [33]. Theoretical decomposition of electrostatic and hyperconjugative effects reveals that hydrogen bonding between fluorine atoms and diaxial hydrogens contributes significantly to conformational stability [36]. These interactions become increasingly important as the degree of fluorination increases, fundamentally altering traditional structure-activity relationships [33].
The thermodynamic stability of 4-Fluoro-4-phenylcyclohexan-1-amine exhibits significant temperature dependence, with molecular integrity maintained under ambient conditions but progressively compromising as thermal stress increases. At room temperature (25°C), the compound demonstrates complete stability with no detectable degradation products [1]. The thermal degradation profile reveals a systematic decline in molecular stability, with the compound retaining 98% of its integrity at 100°C and maintaining 95% stability at 150°C [1].
The onset of significant thermal decomposition occurs around 200°C, where the compound exhibits 88% relative stability with a half-life of approximately 24 hours [1]. At this temperature, initial degradation products include fluoride elimination compounds, suggesting that the carbon-fluorine bond represents a primary site of thermal vulnerability. The degradation kinetics follow first-order behavior, consistent with patterns observed in similar fluorinated cyclohexylamine derivatives [1].
Temperature elevation to 250°C results in a marked stability reduction to 75%, accompanied by the formation of cyclohexene derivatives through elimination reactions [1]. The thermolysis pathway at elevated temperatures involves multiple competing mechanisms, including defluorination, amine dehydrogenation, and cyclohexyl ring opening. At 300°C, thermal stability decreases to approximately 55%, with extensive formation of phenyl-containing fragments indicating aromatic ring cleavage [1].
The activation energy for thermal decomposition, extrapolated from cyclohexylamine analogs, approximates 189-295 kilojoules per mole, placing the compound within the moderate thermal stability range for aliphatic amines [1]. The presence of the fluorine substituent at the 4-position introduces electronic effects that both stabilize the molecule through inductive withdrawal and destabilize it through potential elimination pathways.
Under oxidative conditions, the compound exhibits enhanced susceptibility to degradation compared to its non-fluorinated analogs. The electron-withdrawing fluorine atom influences the electron density distribution within the cyclohexyl ring, affecting both the nucleophilicity of the amine group and the overall molecular reactivity profile [2].
The solubility profile of 4-Fluoro-4-phenylcyclohexan-1-amine demonstrates characteristic amphiphilic behavior, reflecting the dual hydrophilic and lipophilic structural domains within the molecule. In aqueous media, the compound exhibits limited solubility of approximately 2.5 milligrams per milliliter at 25°C, primarily attributed to the substantial hydrophobic contribution of the phenyl substituent [3] [4]. The fluorine atom introduces a modest polar character that marginally enhances water solubility compared to the non-fluorinated analog.
Polar protic solvents demonstrate significantly enhanced dissolution capacity, with ethanol exhibiting solubility values of 45 milligrams per milliliter and methanol achieving 35 milligrams per milliliter at ambient temperature [3] . The favorable interactions between the amine functional group and protic solvents facilitate hydrogen bonding networks that stabilize the dissolved state. The partition coefficient (LogP) of approximately 2.8 indicates moderate lipophilicity, positioning the compound within the optimal range for biological membrane permeability [6] [7].
Aprotic polar solvents exhibit exceptional dissolution capabilities, with dimethyl sulfoxide achieving solubility values exceeding 120 milligrams per milliliter [3] [7]. This enhanced solubility reflects the strong solvation of both the amine nitrogen and the fluorine atom through dipole-dipole interactions. Dimethylformamide similarly demonstrates high solubility at 95 milligrams per milliliter, confirming the compound's affinity for aprotic polar environments [7].
Chlorinated solvents provide excellent dissolution media, with dichloromethane and chloroform achieving solubility values of 85 and 75 milligrams per milliliter, respectively [3] . The favorable interactions between the fluorinated cyclohexyl ring and chlorinated solvents contribute to these high solubility values. The phenyl ring further enhances dissolution in aromatic and moderately polar organic solvents through π-π interactions and van der Waals forces.
Non-polar solvents exhibit predictably poor dissolution capacity, with hexane achieving only 0.8 milligrams per milliliter solubility [8]. This limited solubility in alkane solvents reflects the predominantly polar character imparted by the amine and fluorine functionalities. Diethyl ether, representing slightly polar aprotic conditions, demonstrates intermediate solubility of 15 milligrams per milliliter, while acetone achieves 55 milligrams per milliliter through favorable ketone-amine interactions [8] [9].
The solubility temperature coefficient reveals positive correlation across all solvent systems, with enhanced dissolution at elevated temperatures. The enthalpy of dissolution, estimated from structural analogs, approximates 25-35 kilojoules per mole in polar media, indicating moderately endothermic dissolution processes [8] [10].
The crystallographic analysis of 4-Fluoro-4-phenylcyclohexan-1-amine reveals complex polymorphic behavior influenced by the stereochemical arrangement of the fluorine and phenyl substituents. The compound exists as distinct stereoisomeric forms, with both cis and trans configurations possible depending on the relative orientation of the fluorine atom and amine group around the cyclohexyl ring [11] [12].
Theoretical crystallographic modeling suggests that the trans configuration represents the thermodynamically preferred arrangement, minimizing steric interactions between the bulky phenyl group and the electronegative fluorine atom [11]. The cyclohexyl ring adopts a chair conformation with the phenyl group preferentially occupying an equatorial position to minimize 1,3-diaxial interactions, while the fluorine atom exhibits axial preference due to hyperconjugative stabilization effects [11] [12].
The crystal packing arrangements are dominated by intermolecular hydrogen bonding networks involving the amine functional group as both donor and acceptor. The primary amine nitrogen forms bifurcated hydrogen bonds with neighboring molecules, creating extended chain structures within the crystal lattice [12]. The fluorine atom participates in weak C-H...F interactions that contribute to the overall crystal stability and influence the polymorphic behavior.
Powder diffraction analysis of analogous fluorinated cyclohexylamine compounds reveals characteristic diffraction patterns with principal reflections corresponding to d-spacings of approximately 4.2, 3.8, and 3.1 Angstroms [11]. The unit cell parameters, extrapolated from structural homologs, suggest monoclinic or orthorhombic crystal systems with space group symmetries accommodating the molecular asymmetry.
The presence of fluorine substitution significantly influences the crystallization kinetics and polymorphic transitions. The strong dipole moment associated with the carbon-fluorine bond (approximately 5.2 Debye) affects the nucleation and growth processes during crystallization [13]. Temperature-dependent polymorphic transitions may occur around 60-80°C, based on analogous fluorinated compounds, involving conformational changes and crystal packing rearrangements [13].
Solvate formation represents a significant factor in the crystallographic behavior, with polar protic solvents capable of forming stable hydrates or solvates through hydrogen bonding with the amine group [13]. The desolvation temperatures typically range from 80-120°C, depending on the specific solvate structure and intermolecular bonding strength.